8-Chloropyrazolo[1,5-c]quinazoline-5-thiol molecular weight and chemical structure
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol molecular weight and chemical structure
An In-Depth Technical Guide to 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol: Structure, Properties, and Scientific Context
Disclaimer: Direct experimental data for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is not extensively available in current scientific literature. This guide provides a comprehensive overview based on the established chemistry of the pyrazolo[1,5-c]quinazoline scaffold, data from closely related analogues, and established principles of medicinal chemistry. The synthesis and characterization protocols described are proposed based on established methodologies and serve as an expert-guided framework for researchers.
Introduction: The Pyrazolo[1,5-c]quinazoline Scaffold
The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] When fused with other heterocyclic rings, such as pyrazole, the resulting polycyclic systems exhibit novel physicochemical properties and often enhanced biological activities. The pyrazolo[1,5-c]quinazoline system, a fused aromatic heterocycle, has attracted significant interest from researchers. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents, as well as inhibitors of key enzymes like phosphodiesterases and kinases.[3][4][5]
This guide focuses on a specific, yet under-explored derivative: 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol . We will delineate its core chemical attributes, propose a robust synthetic strategy, and discuss its potential significance within the broader context of drug discovery and development.
Molecular Profile and Chemical Structure
Physicochemical Properties
The fundamental properties of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol are summarized below. The molecular weight is calculated from its chemical formula, while other parameters are estimated based on the parent scaffold and common functional group contributions.
| Property | Value | Source / Method |
| Chemical Formula | C₁₀H₇ClN₃S | - |
| Molecular Weight | 236.70 g/mol | Calculated |
| Appearance | Likely a yellow or off-white crystalline solid | Inferred from related quinazolines[2] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF) and poorly soluble in water | Inferred from related compounds[1] |
| pKa (Thiol) | ~6-8 | Estimated |
Chemical Structure and Tautomerism
The structure of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is defined by a fused three-ring system with a chlorine atom at position 8 of the quinazoline ring and a thiol group at position 5. A critical feature of this molecule is the potential for thiol-thione tautomerism. The equilibrium between the thiol (aromatic) and thione (non-aromatic) forms is influenced by the solvent, pH, and temperature. The aromatic thiol form is generally favored in non-polar solvents, while the thione form can be more prevalent in polar, protic solvents.
Caption: Thiol-thione tautomerism of the target compound.
Proposed Synthesis Pathway
While a specific synthesis for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol has not been reported, a logical and efficient pathway can be designed by combining established synthetic methodologies for the pyrazolo[1,5-c]quinazoline core with standard reactions for functional group introduction.[3][6] The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of 8-Chloro-4,5-dihydropyrazolo[1,5-a]quinazolin-5-one This key intermediate can be synthesized from 2-hydrazino-4-chlorobenzoic acid.
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A solution of 2-hydrazino-4-chlorobenzoic acid (1 equivalent) in ethanol is prepared.
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A suitable three-carbon synthon, such as ethoxymethylenemalononitrile, is added (1.1 equivalents).
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The mixture is heated to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the pyrazolo[1,5-a]quinazolin-5-one intermediate.[7]
Step 3: Chlorination to 5,8-Dichloropyrazolo[1,5-c]quinazoline The conversion of the quinazolinone to a chloroquinazoline is a standard and crucial activation step.
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The dried 8-chloro-pyrazolo[1,5-a]quinazolin-5-one intermediate (1 equivalent) is suspended in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[8]
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The mixture is heated to reflux for 3-5 hours.
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After the reaction is complete, the excess POCl₃ or SOCl₂ is removed under reduced pressure.
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The residue is carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
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The resulting precipitate is filtered, washed with water, and dried to yield 5,8-dichloropyrazolo[1,5-c]quinazoline.
Step 4: Introduction of the Thiol Group The final step involves the nucleophilic substitution of the highly reactive 5-chloro group.
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The 5,8-dichloropyrazolo[1,5-c]quinazoline (1 equivalent) is dissolved in a suitable solvent like ethanol or DMF.
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Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis is added (1.5-2 equivalents).[9]
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The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours.
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The reaction is monitored by TLC for the disappearance of the starting material.
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Upon completion, the mixture is acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the thiol product.
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The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product, 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol.
Potential Biological Significance and Applications
The biological activity of the target compound can be inferred from structure-activity relationship (SAR) studies on related quinazoline and pyrazoloquinazoline derivatives.
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Anticancer Potential: The quinazoline core is present in several FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The pyrazolo[1,5-c]quinazoline scaffold has also shown promise, with derivatives exhibiting inhibitory activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR).[4][10] The chlorine atom at the 8-position may enhance activity by occupying a key hydrophobic pocket in the target enzyme's active site.[11]
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Anti-inflammatory Activity: Certain pyrazolo[1,5-a]quinazoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways like NF-κB.[5] The insertion of a chlorine atom has been shown to maintain or slightly increase this activity in related scaffolds.[5]
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Other Applications: The pyrazoloquinazoline scaffold has been explored for a wide array of biological targets, including as benzodiazepine receptor ligands and potential insecticides.[12][13] The introduction of a thiol group provides a reactive handle for further chemical modification, such as the development of covalent inhibitors or bioconjugates.
Characterization and Analytical Methods
To confirm the identity and purity of the synthesized 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, a standard battery of analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the specific positions of the chloro and thiol substituents by analyzing chemical shifts and coupling constants.[7][14]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₀H₇ClN₃S).[4]
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Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the S-H stretch of the thiol group (typically around 2550-2600 cm⁻¹) and the C=S stretch of the thione tautomer (around 1050-1250 cm⁻¹).[14]
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.[4]
Conclusion
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol represents a promising, yet underexplored, molecule within the medicinally significant class of fused heterocyclic compounds. Based on the established biological activity of its parent scaffold and related derivatives, it holds potential for development in areas such as oncology and inflammatory diseases. The synthetic pathway proposed in this guide offers a logical and feasible route for its preparation, enabling further investigation into its physicochemical properties and pharmacological profile. This technical overview serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this novel chemical entity.
References
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[a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Life-science, Applied and Basic, Nanoscience, Bionanotechnology, Section B.]([Link])
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[8-phenylpyrazolo[1,5-c][3][6][12]triazolo[1,5-a][3][4][15]triazine. Chemical Synthesis Database.]([Link])
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